3-Methoxythiophene-2-carbaldehyde oxime
Description
Properties
IUPAC Name |
(NE)-N-[(3-methoxythiophen-2-yl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-9-5-2-3-10-6(5)4-7-8/h2-4,8H,1H3/b7-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIPAWTYWWUXSE-QPJJXVBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(SC=C1)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(SC=C1)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methylthiophene-2-carbaldehyde Oxime
3-Methylthiophene-2-carbaldehyde oxime can be synthesized through the reaction of 3-methylthiophene-2-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The process may involve optimization of reaction parameters to ensure high yield and purity of the final product.
Mechanochemical Synthesis of N-Substituted Indole-3-carboxaldehyde Oximes
N-substituted indole-3-carboxaldehyde oximes can be prepared from the corresponding aldehydes by solvent-free reaction with \$$NH2OH \cdot HCl\$$ and a base (NaOH or \$$Na2CO_3\$$) using a mechanochemical approach.
- The reaction was conducted using a milling technique, and the conversion to oximes was almost complete in all cases.
- Optimized conditions allowed reaching almost 95% yield after 20 minutes of milling for 1-methoxyindole-3-carboxaldehyde oxime.
- The ideal experimental conditions involved using 5 equivalents of hydroxylamine, reducing the amount of NaOH, and using agate and tungsten carbide milling vessels to increase isolated yields.
Table 1: Mechanochemical Synthesis of 1-Methoxyindole-3-carboxaldehyde Oxime
| Entry | NH2OH·HCl (equiv.) | Base | Base (equiv.) | Time (min) | Conversion (%) | syn:anti Ratio | Yield (%) | Vessel |
|---|---|---|---|---|---|---|---|---|
| 1 | 3.1 | NaOH | 2.5 | 30 | 100 | N/A | N/A | N/A |
| 2 | 5 | NaOH | 2.5 | 20 | 100 | 57:43 | N/A | N/A |
| 3 | 5 | NaOH | 2 | 20 | 100 | 76:24 | 82 | Agate |
| 4 | 5 | NaOH | 5 | 20 | 100 | 25:75 | 81 | Tungsten carbide |
| 5 | 5 | NaOH | 2.5 | 20 | 100 | 67:33 | 94 | Tungsten carbide |
| 6 | 5 | NaOH | 2.5 | 20 | 100 | 53:47 | 83 | Agate |
| 7 | 5 | \$$Na2CO3\$$ | 2.5 | 20 | 100 | 17:83 | 75 | Agate |
| 8 | 5 | NaOH | 2.5 | 20 | 100 | 60:40 | N/A | N/A |
| 9 | 5 | \$$Na2CO3\$$ | 2.5 | 20 | 100 | 28:72 | N/A | N/A |
Synthesis of Thienostilbene Oximes
The preparation of thienostilbene oximes involves a three-step reaction path:
- A Wittig reaction to form a double bond, yielding starting compounds as mixtures of cis- and trans-isomers.
- Vilsmeier formylation to produce corresponding mixtures of aldehydes. The trans-isomers react more successfully in the formylation.
- Transformation of formyl derivatives to oximes using \$$NH_2OH \cdot HCl\$$ in a mixture of ethanol and water.
trans-isomers are more present in the reaction mixtures of oxime derivatives. The anti-isomers of oximes are more polar and less soluble than syn-isomers, facilitating their isolation.
Chemical Reactions Analysis of 3-Methylthiophene-2-carbaldehyde oxime
3-Methylthiophene-2-carbaldehyde oxime undergoes various chemical reactions:
- Oxidation: The oxime group can be oxidized to form nitrile oxides. Common oxidizing agents include hydrogen peroxide and peracids.
- Reduction: Reduction of the oxime can yield the corresponding amine. Reducing agents such as sodium borohydride or hydrogenation catalysts are used.
- Substitution: The oxime group can participate in nucleophilic substitution reactions. Nucleophiles such as amines or alcohols can react with the oxime group under basic or acidic conditions.
Chemical Reactions Analysis
3-Methoxythiophene-2-carbaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrile oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it to amines or other reduced forms.
Substitution: It can participate in substitution reactions, where the oxime group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
3-Methoxythiophene-2-carbaldehyde oxime has been investigated for its potential therapeutic properties, particularly in the development of central nervous system (CNS) agents. Recent studies have synthesized various thiophene oximes, including derivatives like this compound, to assess their ability to reactivate acetylcholinesterase (AChE) inhibited by organophosphorus compounds (OPs) .
Case Study: CNS-Active Compounds
- Objective: Investigate the reactivation potential of thiophene-derived oximes.
- Findings: Several synthesized oximes demonstrated varying degrees of efficacy as AChE reactivators, with some achieving up to 70% reactivation of inhibited enzymes .
Anticancer Properties
Oximes, including this compound, have been noted for their anticancer activities. They serve as kinase inhibitors, targeting various pathways involved in tumorigenesis.
Case Study: Kinase Inhibition
- Objective: Evaluate the anticancer potential of oxime derivatives.
- Results: The compound was shown to inhibit multiple kinases associated with cancer growth, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are critical in regulating cell cycle and apoptosis .
Organic Synthesis
The compound plays a crucial role as an intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules through various synthetic routes.
Synthesis Pathways
| Reaction Type | Starting Material | Product |
|---|---|---|
| Oxidation | Thiophene | Thiophene-2-carbaldehyde |
| Condensation | Aldehyde + Amine | Oxime derivative |
This versatility makes it a valuable building block for synthesizing pharmaceuticals and agrochemicals.
Industrial Applications
In addition to its pharmaceutical relevance, this compound finds applications in industrial settings. Oximes are commonly used in the production of caprolactam, a precursor for nylon .
Industrial Use Cases
- Caprolactam Production: Utilized in synthetic pathways for producing nylon.
- Corrosion Inhibitors: Certain oximes serve as effective agents to reduce metal corrosion.
Summary of Findings
The applications of this compound span medicinal chemistry, organic synthesis, and industrial processes. Its ability to act as a reactivator for AChE, along with its anticancer properties and utility in organic synthesis, underscores its importance in research and development.
Mechanism of Action
The mechanism of action of 3-Methoxythiophene-2-carbaldehyde oxime involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds and other interactions with biological molecules, influencing their activity . The specific pathways and targets depend on the derivative and its intended application .
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Properties of Selected Thiophene Oxime Derivatives
Key Observations:
- Reactivity : Bromo-substituted oximes (e.g., 5-bromothiophene-3-carbaldehyde oxime) exhibit higher reactivity in cyclization reactions due to the electron-withdrawing bromine atom .
- Toxicity : 3-Methyl and 3-methoxy derivatives share similar hazards (e.g., skin/eye irritation), but the methyl variant has a lower molecular weight and distinct metabolic pathways .
Example :
- This compound synthesis mirrors that of 2-methylthiophene-2-carbaldehyde oxime (43p), yielding a mixture of isomers purified via flash chromatography .
Biological Activity
3-Methoxythiophene-2-carbaldehyde oxime is a compound that has garnered attention for its biological activity, particularly as an intermediate in the synthesis of various organic compounds. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
This compound can be synthesized through the conversion of 3-methoxythiophene-2-carbaldehyde to its oxime derivative. The synthesis typically involves the reaction of the aldehyde with hydroxylamine under acidic conditions, leading to the formation of the oxime functional group.
The biological activity of this compound is attributed to its ability to interact with various enzymes and proteins, influencing numerous biochemical pathways.
Key Mechanisms:
- Enzyme Interaction: The compound acts as an intermediate in synthesizing nitrogen-containing heterocyclic compounds, which are vital in pharmaceuticals and materials science.
- Cell Signaling Modulation: It influences cell function by modulating signaling pathways and gene expression, affecting cellular metabolism.
- Metabolic Pathways: The compound interacts with enzymes that facilitate its conversion into other metabolites, impacting metabolic flux within cells.
Biological Activity and Therapeutic Potential
Research has indicated that oxime derivatives, including this compound, exhibit diverse biological activities:
- Anticancer Activity: Certain oximes have been shown to inhibit serine/threonine kinases involved in cancer progression. For instance, they target cyclin-dependent kinases (CDKs) and Aurora kinases, which are crucial for cell cycle regulation and mitosis .
- Neuroprotective Effects: Some studies suggest that oximes can reactivate acetylcholinesterase (AChE) inhibited by organophosphorus compounds, potentially offering therapeutic avenues for treating nerve agent poisonings .
- Anti-inflammatory Properties: Oximes have also been explored for their anti-inflammatory effects, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Data Tables
| Biological Activity | Mechanism | References |
|---|---|---|
| Anticancer | Inhibition of CDKs and Aurora kinases | |
| Neuroprotection | Reactivation of AChE | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies
Several studies have highlighted the potential applications of this compound:
- Study on CNS Activity: A study synthesized various thiophene oximes to evaluate their potential as CNS-active agents. Results showed that specific derivatives could effectively inhibit cholinesterases involved in neurotransmission disruption caused by organophosphorus compounds .
- Anticancer Research: Research investigating the effects of oxime derivatives on cancer cell lines demonstrated significant inhibition of tumor growth through targeted kinase inhibition .
Q & A
Q. Q1: What are reliable synthetic routes for preparing 3-Methoxythiophene-2-carbaldehyde oxime, and how can reaction conditions be optimized?
Methodology :
- Nucleophilic Oxime Formation : React 3-Methoxythiophene-2-carbaldehyde with hydroxylamine hydrochloride in ethanol/water under reflux (70–80°C) for 4–6 hours. Adjust pH to 4–5 using sodium acetate to drive the reaction .
- Purification : Recrystallize from ethanol or use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the oxime. Monitor purity via TLC (Rf ~0.3–0.4 in ethyl acetate/hexane 1:3) .
- Optimization : Vary temperature, solvent polarity, and stoichiometry (e.g., 1:1.2 aldehyde:hydroxylamine ratio) to maximize yield. Kinetic studies via NMR or IR can track imine intermediate formation .
Q. Q2: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodology :
- 1H NMR : Expect signals at δ 8.2–8.5 ppm (oxime proton, singlet), δ 6.5–7.5 ppm (thiophene aromatic protons), and δ 3.8–4.0 ppm (methoxy group). Compare with analogous oxime derivatives .
- IR : Look for characteristic peaks at ~3200–3400 cm⁻¹ (N–H stretch) and ~1630–1660 cm⁻¹ (C=N stretch). Absence of aldehyde C=O (~1700 cm⁻¹) confirms oxime formation .
Advanced Reactivity and Mechanistic Studies
Q. Q3: How does the methoxy group on the thiophene ring influence the reactivity of this compound in nucleophilic substitution reactions?
Methodology :
- Electronic Effects : Use DFT calculations to map electron density distribution. The methoxy group’s electron-donating nature increases aromatic ring electron density, potentially activating para positions for electrophilic attacks .
- Experimental Validation : Perform Suzuki coupling or nitration reactions. Compare reaction rates with non-methoxy analogs (e.g., thiophene-2-carbaldehyde oxime) to quantify substituent effects .
Q. Q4: What strategies resolve contradictions in reported reaction outcomes (e.g., competing oxidation vs. reduction pathways)?
Methodology :
- Controlled Experiments : Isolate intermediates under inert vs. aerobic conditions. For example, use NaBH4 for selective reduction of the oxime to amine vs. KMnO4 for oxidation to nitrile oxide .
- Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor competing pathways. Adjust solvent polarity (e.g., DMF vs. THF) to favor one pathway .
Biological and Material Science Applications
Q. Q5: How can this compound be applied in coordination chemistry for metal-organic frameworks (MOFs)?
Methodology :
- Ligand Design : Utilize the oxime’s N,O-donor sites to chelate metals (e.g., Cu²⁺, Zn²⁺). Synthesize MOFs via solvothermal methods (e.g., DMF/120°C) and characterize via PXRD and BET surface area analysis .
- Functionalization : Post-synthetic modification (PSM) of MOFs with thiophene groups can enhance conductivity for electrochemical applications .
Q. Q6: What in vitro assays are suitable for evaluating the antimicrobial activity of this oxime derivative?
Methodology :
- MIC Determination : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare with positive controls (e.g., ampicillin) .
- Mechanistic Studies : Perform membrane permeability assays (propidium iodide uptake) or ROS generation measurements to identify mode of action .
Data Analysis and Computational Modeling
Q. Q7: How can computational models predict the tautomeric equilibrium (oxime ⇌ nitroso) of this compound in different solvents?
Methodology :
- DFT Calculations : Use Gaussian or ORCA to compute Gibbs free energy differences between tautomers. Solvent effects can be modeled via PCM (Polarizable Continuum Model) .
- Experimental Validation : Compare computational results with UV-Vis spectra in solvents of varying polarity (e.g., hexane vs. DMSO). Tautomeric shifts manifest as λmax changes .
Q. Q8: What statistical approaches reconcile discrepancies in biological activity data across studies?
Methodology :
- Meta-Analysis : Aggregate data from PubMed/Scopus using keywords (e.g., “thiophene oxime antimicrobial”). Apply random-effects models to account for inter-study variability .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors (e.g., logP, HOMO-LUMO gaps) to identify key activity drivers .
Safety and Handling in Research Settings
Q. Q9: What are the critical safety protocols for handling this compound, given its structural analogs’ toxicity?
Methodology :
- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods. Avoid skin contact—oximes can cause irritation (e.g., phosgene oxime analogs ).
- Waste Disposal : Neutralize with dilute HCl before disposal. Avoid aqueous release due to potential aquatic toxicity .
Advanced Analytical Techniques
Q. Q10: How does GC-FTIR differentiate between syn/anti isomers of this compound?
Methodology :
- Chromatographic Separation : Use a polar column (e.g., DB-WAX) with temperature programming (50–250°C at 10°C/min). Syn isomers typically elute earlier due to lower polarity .
- FTIR Fingerprinting : Syn isomers show distinct N–H stretches (~3250 cm⁻¹) vs. anti isomers (~3350 cm⁻¹). Multivariate analysis (e.g., PCA) can deconvolute overlapping peaks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
